molecular formula C10H12O B1295304 4-Methylphenylacetone CAS No. 2096-86-8

4-Methylphenylacetone

Cat. No.: B1295304
CAS No.: 2096-86-8
M. Wt: 148.2 g/mol
InChI Key: NOXKUHSBIXPZBJ-UHFFFAOYSA-N
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Description

4-Methylphenylacetone (4-MP) is an organic compound with the chemical formula C8H10O. It is a colorless liquid with a sweet, ether-like odor and is produced as a by-product in the manufacture of phenylacetic acid. 4-MP is a versatile compound that is widely used in the production of pharmaceuticals, cosmetics, fragrances, and other products. It has also been studied for its potential applications in scientific research.

Safety and Hazards

4-Methylphenylacetone may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate personal protective equipment, and exposure should be avoided . It should be stored in a well-ventilated place with the container kept tightly closed .

Biochemical Analysis

Biochemical Properties

4-Methylphenylacetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the liver. The interaction with these enzymes can lead to the formation of reactive intermediates that can further react with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and either inhibit or activate their activity. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other substances. Additionally, it can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound has been shown to affect cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolism of this compound can also lead to the formation of reactive intermediates that can react with other biomolecules .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been shown to localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism .

Properties

IUPAC Name

1-(4-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXKUHSBIXPZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175141
Record name 4-Methylphenylacetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096-86-8
Record name 4-Methylphenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2096-86-8
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Record name 4-Methylphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)propan-2-one
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Synthesis routes and methods

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methylphenyl chloride (127.0 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino) henyldicyclohexyl)phosphine (24.3 mg, 0.060 mmol), Cs2CO3 (652.2 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 18 h. 1-(p-tolyl)-2-propanone (100.5 mg) was obtained with a yield of 68% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.19-7.05 (m, 4H, ArH), 3.66 (s, 2H, CH2), 2.34 (s, 3H, ArCH3), 2.15 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.7, 136.6, 131.1, 129.4, 129.2, 50.6, 29.1, 21.0; IR (neat) v (cm−1) 3023, 3004, 2922, 2857, 1714, 1615, 1514, 1417, 1356, 1229, 1158, 1040, 1023; MS (70 eV, EI) m/z (%): 149 (M++1, 3.90), 148 (M+, 31.26), 105 (100).
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
24.3 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
652.2 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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